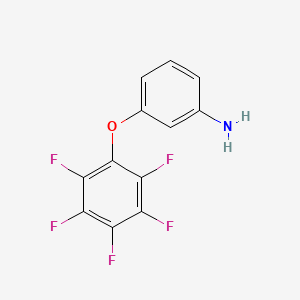

3-(2,3,4,5,6-Pentafluorophenoxy)aniline

Description

3-(2,3,4,5,6-Pentafluorophenoxy)aniline is a fluorinated aromatic amine characterized by a pentafluorophenoxy group (-OC₆F₅) attached to the meta position of an aniline moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the nucleophilic reactivity of the amine group, making it a versatile intermediate in organic synthesis and materials science.

The pentafluorophenoxy group enhances thermal stability and lipophilicity, which is advantageous in designing ligands for metal complexes or monomers for high-performance polymers. For example, organotin complexes derived from fluorinated anilines have demonstrated catalytic activity in ethylene oligomerization .

Properties

IUPAC Name |

3-(2,3,4,5,6-pentafluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-2-5(18)4-6/h1-4H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAARBLYPWZWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C(=C(C(=C2F)F)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction of 2,3,4,5,6-pentafluorophenol with aniline. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the phenol, making it more nucleophilic. The reaction is conducted under reflux conditions in a suitable solvent like dimethylformamide or dimethyl sulfoxide to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentafluorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated phenoxy aniline derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 3-(2,3,4,5,6-Pentafluorophenoxy)aniline serves as a critical intermediate in the synthesis of complex organic molecules and polymers. Its unique reactivity profile allows for the creation of diverse chemical structures .

- Reagent in Chemical Reactions : The compound is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions .

Biology

- Bioactive Compound : Research has indicated that this compound may possess bioactive properties that warrant investigation for potential applications in drug discovery and development. Its structural characteristics could influence biological activity and interactions with biomolecules .

- Mechanism of Action : The presence of fluorine enhances lipophilicity, facilitating cellular penetration and interaction with specific enzymes and receptors. This property is crucial for exploring its therapeutic potential .

Medicine

- Therapeutic Applications : Ongoing studies are evaluating this compound for its potential as an anti-inflammatory and anticancer agent. Its unique structure may contribute to novel therapeutic strategies against various diseases .

- Precursor for Drug Development : The compound is being explored as a precursor in the synthesis of pharmaceuticals that target specific molecular pathways involved in disease processes.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals with unique properties such as high thermal stability and resistance to degradation. Its utility in agrochemicals is also being investigated .

- Materials Science : The incorporation of this compound into materials can enhance their performance characteristics due to its fluorinated structure.

Case Studies

- Drug Development : In a study focusing on anti-inflammatory agents, this compound was synthesized and tested for its ability to inhibit specific pathways involved in inflammation. Results indicated promising activity that supports further exploration into its therapeutic potential.

- Polymer Chemistry : Researchers have utilized this compound as a building block for synthesizing high-performance polymers. The introduction of fluorinated groups has been shown to improve thermal stability and mechanical properties compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentafluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-(2,3,4,5,6-Pentafluorophenoxy)aniline with structurally related fluorinated anilines:

Key Observations :

- Electron-Withdrawing Effects: The pentafluorophenoxy group in this compound introduces stronger electron-withdrawing effects compared to mono- or trifluoromethyl substituents (e.g., 2-Fluoro-5-(trifluoromethyl)aniline). This enhances electrophilic substitution resistance while promoting nucleophilic reactivity at the amine group .

- Lipophilicity: Fluorinated compounds like 2,3,4,5,6-Pentafluoroaniline (logP ≈ 2.5) and this compound (estimated logP > 3) exhibit high lipophilicity, making them suitable for hydrophobic environments in catalysis or drug delivery .

a) Catalysis and Polymer Chemistry

- Organometallic Complexes: this compound derivatives, such as N-(3-tert-butylsalicylidene)-2,3,4,5,6-pentafluoroaniline, form stable tin(IV) complexes that catalyze ethylene oligomerization under mild conditions (e.g., 30°C, 1 atm ethylene pressure) .

- Copolymerization: Fluorinated anilines like 2,3,4,5,6-Pentafluorophenyl aniline are used as ligands in titanium-based catalysts for ethylene/polar monomer copolymerization, yielding polymers with ultrahigh molecular weights (>10⁶ g/mol) .

b) Biochemical Studies

- Cytochrome P450 Interactions : Derivatives like 2,3,4,5,6-pentafluoro-N-methylaniline N-oxide are studied for their N-dealkylation mechanisms, revealing rate-determining steps involving hydrogen-atom transfer. This has implications for drug metabolism modeling .

Biological Activity

3-(2,3,4,5,6-Pentafluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pentafluorophenoxy group attached to an aniline moiety. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are crucial for the programmed cell death pathway. For example, studies have shown that certain fluorinated compounds can inhibit the Bcl-2 family of proteins, leading to increased apoptosis in cancerous cells .

Table 1: Mechanisms of Action Related to Anticancer Activity

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar phenazine derivatives have demonstrated significant activity against various pathogens through mechanisms such as reactive oxygen species (ROS) generation and DNA intercalation .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Target Organism | Activity Level (EC50) |

|---|---|---|

| Myxin | Aeromonas hydrophila | Low micromolar range |

| Iodinin | Various fungi | High potency observed |

Case Study 1: Antiproliferative Effects

A study focused on a series of fluorinated anilines found that this compound exhibited significant antiproliferative effects on leukemia cell lines. The compound induced G1 phase arrest and apoptosis via the mitochondrial intrinsic pathway. The study reported an EC50 value indicating high potency against these cancer cells compared to normal cells .

Case Study 2: Inhibition of Pathogen Growth

In another investigation involving various fluorinated compounds, it was observed that this compound showed promising results against Pseudomonas aeruginosa. The mechanism was attributed to oxidative stress induction and subsequent cell membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.